
6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine is an organic compound with the molecular formula C12H13N3 This compound features a pyridine ring substituted with a methyl group and a pyridin-3-ylmethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine typically involves the reaction of 3-methylpyridin-2-amine with pyridin-3-ylmethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as toluene or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as magnesium oxide nanoparticles have been explored to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving electron transfer, hydrogen bonding, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
N-(pyridin-4-yl)pyridin-4-amine: Lacks the methyl group and has a different substitution pattern on the pyridine ring.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: Contains additional functional groups and a more complex structure.
Uniqueness
6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H13N3/c1-10-4-5-12(9-14-10)15-8-11-3-2-6-13-7-11/h2-7,9,15H,8H2,1H3 |
InChI Key |
RBTYWGLNVKRMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


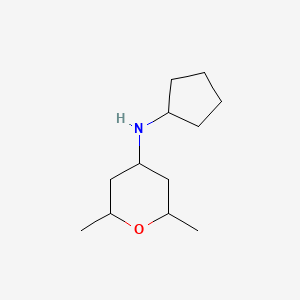
![4-[(1-Cyclohexylethyl)amino]pentan-1-ol](/img/structure/B13269279.png)
![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol](/img/structure/B13269286.png)
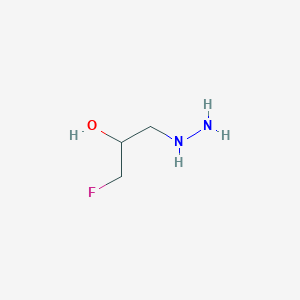
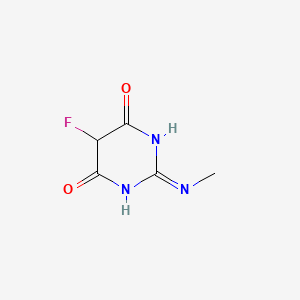
![3-[(3-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13269294.png)
![N-[2-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B13269313.png)

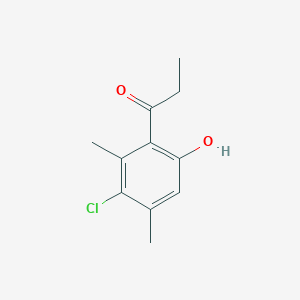
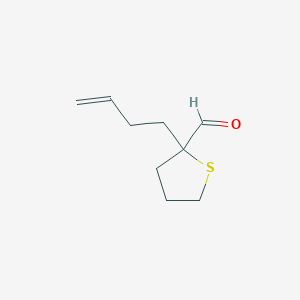
![1-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13269327.png)

![3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13269330.png)
![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13269339.png)
